molecular formula C19H12N4O8S2 B14344598 1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene CAS No. 92415-09-3

1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene

Cat. No.: B14344598
CAS No.: 92415-09-3
M. Wt: 488.5 g/mol
InChI Key: CDYVGSAPTNCYFE-UHFFFAOYSA-N
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Description

1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene is a complex organic compound characterized by its unique structure, which includes two benzene rings, four nitro groups, and two sulfanyl groups attached to a central methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with 4-methylbenzene-1,2-dithiol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfanyl groups can form covalent bonds with thiol-containing proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2,4-dinitrophenyl)hydrazine: Similar structure but contains a hydrazine group instead of sulfanyl groups.

    2,4-Dinitrophenylsulfanylbenzene: Contains a single benzene ring with a sulfanyl and nitro group.

    2,4-Dinitrophenylsulfone: Contains a sulfone group instead of sulfanyl groups

Uniqueness

1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene is unique due to its combination of two sulfanyl groups and four nitro groups attached to a central methylbenzene core.

Properties

CAS No.

92415-09-3

Molecular Formula

C19H12N4O8S2

Molecular Weight

488.5 g/mol

IUPAC Name

1,2-bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene

InChI

InChI=1S/C19H12N4O8S2/c1-11-2-5-18(32-16-6-3-12(20(24)25)9-14(16)22(28)29)19(8-11)33-17-7-4-13(21(26)27)10-15(17)23(30)31/h2-10H,1H3

InChI Key

CDYVGSAPTNCYFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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